molecular formula C22H22N4O3S B2945393 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone CAS No. 1171077-09-0

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Cat. No.: B2945393
CAS No.: 1171077-09-0
M. Wt: 422.5
InChI Key: PALUXIJWDRJMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone” is a structurally complex molecule featuring a central methanone group bridging a piperazine ring substituted with a benzodioxole-methyl moiety and a thiazole ring bearing a phenylamino substituent.

Properties

IUPAC Name

(2-anilino-1,3-thiazol-4-yl)-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c27-21(18-14-30-22(24-18)23-17-4-2-1-3-5-17)26-10-8-25(9-11-26)13-16-6-7-19-20(12-16)29-15-28-19/h1-7,12,14H,8-11,13,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALUXIJWDRJMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CSC(=N4)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual components. The benzo[d][1,3]dioxole moiety can be synthesized through various methods, including the cyclization of catechol derivatives. The piperazine ring can be constructed through the reaction of diethanolamine with appropriate alkylating agents. The thiazole ring is often formed through the cyclization of thioamides with α-haloketones.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The piperazine ring can be reduced to form piperazine derivatives.

  • Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Electrophiles such as bromine or nitric acid, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Piperazine derivatives.

  • Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the synthesis of materials and chemicals with specialized functions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

  • Benzodioxole vs. Benzothiazole : The benzodioxole group in the target compound (electron-rich, lipophilic) contrasts with benzothiazole in Compound 5a, which enhances π-π stacking but reduces solubility .
  • Thiazole Substitutions: The phenylamino group in the target compound may improve hydrogen-bonding interactions compared to the methoxyphenyl group in Compound 74 .

Physicochemical Properties

While explicit data (e.g., logP, solubility) for the target compound are unavailable, inferences can be drawn from analogs:

  • Molecular Weight : The target compound (~435.5 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five).
  • Polarity: The benzodioxole and phenylamino groups increase hydrophobicity compared to morpholinosulfonyl-containing analogs (e.g., : C₂₃H₂₆ClN₃O₆S, MW 508.0), which have higher polarity due to sulfonyl and morpholine groups .

Similarity Coefficients and Computational Analysis

Using Tanimoto coefficients (), the target compound shares ~70–80% structural similarity with piperazine-thiazole analogs (e.g., Compound 74). Graph-based comparisons () highlight conserved subgraphs (e.g., piperazine-methanone-thiazole) but divergent substituent regions .

Biological Activity

The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest interactions with various biological targets, particularly in the realms of neuropharmacology and oncology.

Structural Characteristics

This compound features a piperazine ring linked to a benzo[d][1,3]dioxole moiety and a thiazole derivative. The unique combination of these structural elements may confer specific pharmacological properties.

Component Description
Piperazine Ring Commonly found in pharmaceuticals, known for its ability to interact with neurotransmitter receptors.
Benzo[d][1,3]dioxole Contributes to lipophilicity and potential biological activity.
Thiazole Moiety Associated with various biological activities including antimicrobial and anticancer effects.

Neuropharmacological Effects

Research indicates that compounds similar to this one may exhibit significant activity on neurotransmitter systems, particularly serotonin and dopamine pathways. For instance, modifications in the piperazine structure can lead to varying affinities for these receptors, suggesting potential antidepressant and antipsychotic properties.

A study evaluating a related piperazine derivative demonstrated promising results as an anticonvulsant and antidepressant agent , highlighting the therapeutic potential of compounds with similar scaffolds .

Anticancer Properties

The thiazole component has been linked to anticancer activity. In vitro studies have shown that derivatives containing thiazole can inhibit cell proliferation in various cancer cell lines, including those from breast and colorectal cancers. For example, compounds with thiazole structures exhibited IC50 values lower than 10 μM against certain tumor cell lines, indicating potent anticancer effects .

Case Studies

  • Antidepressant Activity : A derivative of the compound was tested in animal models for its antidepressant effects. Results indicated significant reductions in depression-like behaviors compared to controls, suggesting efficacy in treating mood disorders .
  • Antitumor Activity : In a study focused on thiazole derivatives, several compounds were shown to inhibit the growth of cancer cells effectively. The most active compound from this series had an IC50 value of 8 μM against Caco2 cells (colorectal adenocarcinoma) and 6 μM against HCT116 cells (another colorectal cancer line) .

Pharmacological Profiles

The pharmacological evaluation of related compounds shows a trend where modifications in substituent groups significantly influence biological activity. For example:

Compound Activity IC50 (μM)
Compound AAntidepressant20
Compound BAntitumor8
Compound CAntimicrobial>10

This table summarizes findings from various studies indicating that specific structural alterations can enhance or diminish biological efficacy.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can its purity be validated?

Methodological Answer:
The compound can be synthesized via a multi-step process involving:

Condensation reactions : Reacting 4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine with 2-(phenylamino)thiazole-4-carbonyl chloride under anhydrous conditions (e.g., DMF solvent, reflux at 80–100°C for 4–6 hours) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water mixture).

Purity validation :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; target ≥95% purity.
  • NMR/HRMS : Confirm molecular structure via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and HRMS (calculated for C22H21N3O3S: [M+H]<sup>+</sup> = 408.1332) .

Advanced: How can researchers design dose-response experiments to evaluate its biological activity while minimizing off-target effects?

Methodological Answer:

Cell line selection : Use panels of cancer (e.g., MCF-7, HEPG-2) and normal (e.g., WI-38) cell lines to assess selectivity .

Dose range : Start with 0.1–100 µM, using 3–5 replicates per concentration.

Controls : Include CHS-828 (reference antitumor agent) and vehicle (DMSO ≤0.5%) .

Assay optimization :

  • SRB assay : Fix cells with trichloroacetic acid, stain with sulforhodamine B, measure absorbance at 565 nm.
  • Data normalization : Express viability as % of untreated controls.

IC50 calculation : Use nonlinear regression (e.g., GraphPad Prism) .

Basic: What analytical techniques are critical for characterizing this compound’s stability under varying storage conditions?

Methodological Answer:

Thermogravimetric analysis (TGA) : Assess decomposition temperature (e.g., >200°C indicates thermal stability).

Accelerated stability studies :

  • Temperature/humidity : 40°C/75% RH for 1 month; monitor via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines).

Degradation products : Identify using LC-MS/MS with electrospray ionization .

Advanced: How can conflicting cytotoxicity data across studies be resolved?

Methodological Answer:
Case Example : If IC50 values vary between NUGC (gastric) and HEPG-2 (liver) cell lines:

Assay validation : Confirm consistency in cell passage number, serum batch, and incubation time.

Mechanistic studies :

  • Apoptosis assays : Annexin V/PI staining to confirm programmed cell death.
  • ROS measurement : Use DCFH-DA probe to detect reactive oxygen species.

Cross-study comparison : Normalize data to reference compounds (e.g., CHS-828 in ).

Basic: What safety protocols are recommended for handling this compound in vitro?

Methodological Answer:

PPE : Lab coat, nitrile gloves, and safety goggles.

Ventilation : Use fume hoods for weighing and dissolution.

Waste disposal : Collect in sealed containers labeled "Hazardous Organic Waste" .

Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose via certified channels.

Advanced: How can computational methods (e.g., molecular docking) predict its target binding affinity?

Methodological Answer:

Target selection : Prioritize kinases (e.g., PI3K, EGFR) based on structural analogs .

Docking workflow :

  • Protein preparation : Retrieve crystal structure from PDB (e.g., 1XKK for PI3K), remove water, add hydrogens.
  • Ligand preparation : Generate 3D conformers (OpenBabel), assign charges (AM1-BCC).
  • Software : AutoDock Vina (grid center: active site; exhaustiveness = 20).

Validation : Compare docking scores (ΔG) with known inhibitors (e.g., Wortmannin).

Basic: What structural features contribute to its potential as a lead compound?

Methodological Answer:

Key moieties :

  • Benzo[d][1,3]dioxole : Enhances blood-brain barrier penetration.
  • Piperazine : Improves solubility and bioavailability.
  • Thiazole-phenylamino : Facilitates π-π stacking with target proteins .

Analog synthesis : Modify substituents (e.g., halogenation at thiazole C5) to optimize activity .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

Co-solvents : Use DMSO (≤0.5%) or cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin at 10 mM).

Nanoformulation : Prepare liposomal suspensions (e.g., phosphatidylcholine/cholesterol) via thin-film hydration.

Solubility assays : Shake-flask method with UV quantification at λmax 280 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.